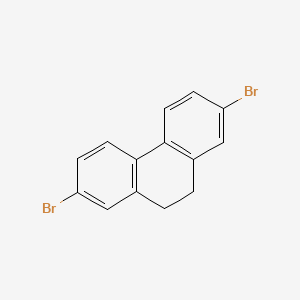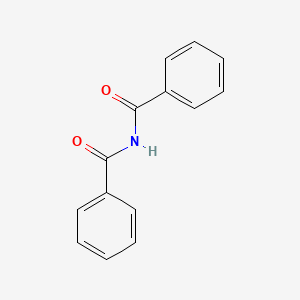
2,7-Dibromo-9,10-dihydrophenanthrene
Übersicht
Beschreibung
2,7-Dibromo-9,10-dihydrophenanthrene is an organic compound with the molecular formula C14H10Br2. It is a derivative of phenanthrene, where bromine atoms are substituted at the 2 and 7 positions, and the compound is hydrogenated at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,10-dihydrophenanthrene typically involves the bromination of 9,10-dihydrophenanthrene. This can be achieved through the reaction of 9,10-dihydrophenanthrene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed carbonylation-polycondensation reactions. This method not only ensures high yield but also allows for the production of high molecular weight polymers .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dibromo-9,10-dihydrophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Dehalogenation Reactions: The removal of bromine atoms can be achieved through dehalogenation reactions using reagents such as zero-valent nickel complexes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dehalogenation: Zero-valent nickel complexes or electrochemically generated nickel complexes are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be obtained.
Dehalogenation Products: The primary product is 9,10-dihydrophenanthrene.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polycyclic aromatic hydrocarbons and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of heat-resistant and soluble aramids, which are important for the manufacturing of advanced materials such as fiber-reinforced plastics
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, in hydrocracking reactions, it undergoes hydrogenation, dehydrogenation, isomerization, and ring-opening reactions. These reactions are facilitated by industrial catalysts such as NiMo/Al2O3-USY, which help in the selective ring opening and formation of monocyclic aromatic hydrocarbons .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydrophenanthrene: Lacks the bromine substituents and has different reactivity and applications.
2,7-Dibromo-9,10-phenanthrenedione: Contains a diketone functionality, making it useful for different chemical transformations.
Phenanthrene: The parent compound without any bromine or hydrogenation modifications.
Uniqueness: 2,7-Dibromo-9,10-dihydrophenanthrene is unique due to the presence of bromine atoms at specific positions, which allows for selective chemical modifications. Its hydrogenated form also provides different reactivity compared to its non-hydrogenated counterparts .
Eigenschaften
IUPAC Name |
2,7-dibromo-9,10-dihydrophenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAGVNUIFJWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385016 | |
| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61650-86-0 | |
| Record name | 2,7-dibromo-9,10-dihydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione](/img/structure/B3054622.png)

![6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-](/img/structure/B3054626.png)










